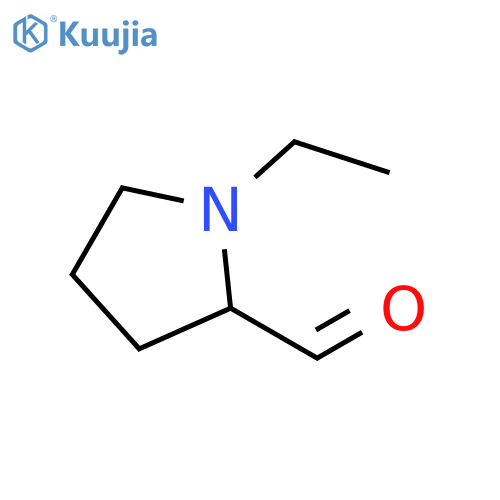Cas no 1706455-97-1 (1-ethylpyrrolidine-2-carbaldehyde)
1-エチルピロリジン-2-カルバアルデヒドは、ピロリジン骨格にエチル基とアルデヒド基が導入された複素環式化合物です。分子式C7H13NOで表され、有機合成中間体として高い有用性を示します。特にアルデヒド基の反応性を活かし、医薬品や機能性材料の合成において重要な役割を果たします。本化合物は、立体選択的反応や多段階合成において優れた反応性を発揮し、複雑な分子構築に適しています。また、比較的安定な物性を示すため、取り扱いが容易である点も特徴です。

1706455-97-1 structure
商品名:1-ethylpyrrolidine-2-carbaldehyde
1-ethylpyrrolidine-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-Ethyl-pyrrolidine-2-carbaldehyde
- 1-ethylpyrrolidine-2-carbaldehyde
-
- インチ: 1S/C7H13NO/c1-2-8-5-3-4-7(8)6-9/h6-7H,2-5H2,1H3
- InChIKey: JZTDQNCGEQOQLX-UHFFFAOYSA-N
- ほほえんだ: N1(CC)CCCC1C=O
計算された属性
- せいみつぶんしりょう: 127.099714038g/mol
- どういたいしつりょう: 127.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
1-ethylpyrrolidine-2-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2547-250mg |
1-ethylpyrrolidine-2-carbaldehyde |
1706455-97-1 | 95% | 250mg |
¥1794.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2547-5g |
1-ethylpyrrolidine-2-carbaldehyde |
1706455-97-1 | 95% | 5g |
¥13443.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2547-100.0mg |
1-ethylpyrrolidine-2-carbaldehyde |
1706455-97-1 | 95% | 100.0mg |
¥1122.0000 | 2024-07-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2547-1.0g |
1-ethylpyrrolidine-2-carbaldehyde |
1706455-97-1 | 95% | 1.0g |
¥4481.0000 | 2024-07-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2547-10G |
1-ethylpyrrolidine-2-carbaldehyde |
1706455-97-1 | 95% | 10g |
¥ 22,407.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2547-500MG |
1-ethylpyrrolidine-2-carbaldehyde |
1706455-97-1 | 95% | 500MG |
¥ 2,989.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2547-100MG |
1-ethylpyrrolidine-2-carbaldehyde |
1706455-97-1 | 95% | 100MG |
¥ 1,122.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2547-1G |
1-ethylpyrrolidine-2-carbaldehyde |
1706455-97-1 | 95% | 1g |
¥ 4,481.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2547-5G |
1-ethylpyrrolidine-2-carbaldehyde |
1706455-97-1 | 95% | 5g |
¥ 13,444.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2547-1g |
1-ethylpyrrolidine-2-carbaldehyde |
1706455-97-1 | 95% | 1g |
¥4481.0 | 2024-04-23 |
1-ethylpyrrolidine-2-carbaldehyde 関連文献
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
1706455-97-1 (1-ethylpyrrolidine-2-carbaldehyde) 関連製品
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 557-08-4(10-Undecenoic acid zinc salt)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 42464-96-0(NNMTi)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1706455-97-1)1-ethylpyrrolidine-2-carbaldehyde

清らかである:99%/99%/99%/99%
はかる:250.0mg/500.0mg/1.0g/5.0g
価格 ($):225.0/375.0/562.0/1685.0